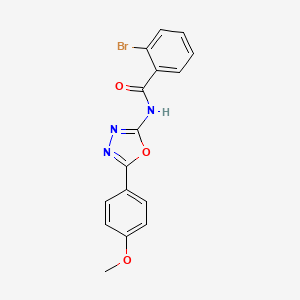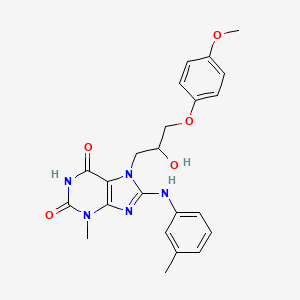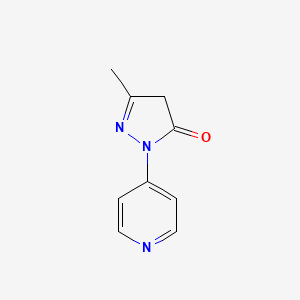
5-Methyl-1,4-oxazepane hcl
Vue d'ensemble
Description
5-Methyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is a white to yellow solid and has a molecular weight of 151.64 . The IUPAC name for this compound is 5-methyl-1,4-oxazepane hydrochloride .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, which include 5-Methyl-1,4-oxazepane hcl, has been achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis .Molecular Structure Analysis
The InChI code for 5-Methyl-1,4-oxazepane hydrochloride is 1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
5-Methyl-1,4-oxazepane hydrochloride is a white to yellow solid . It has a molecular weight of 151.64 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Applications
The synthesis of novel compounds, such as oxazolidinones and oxazepines, plays a crucial role in developing potential therapeutic agents. For instance, oxazolidinone derivatives, like U-100592 and U-100766, have shown promising antibacterial activities against a variety of clinically important pathogens, indicating their potential as new antimicrobial agents (Zurenko et al., 1996). Furthermore, the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 demonstrates the utility of these derivatives in creating valuable compounds under mild conditions, avoiding the use of toxic chemicals (Feroci et al., 2005).
Corrosion Inhibition
Derivatives related to 5-Methyl-1,4-oxazepane, such as triazole compounds, have been studied for their corrosion inhibition properties on metals in acidic environments. These studies are crucial for protecting materials used in industrial applications from corrosion. For example, triazole derivatives have demonstrated significant inhibition efficiency in preventing mild steel corrosion in hydrochloric acid solutions, highlighting their potential as corrosion inhibitors (Hassan, 2007; Hassan, 2007).
Potential Therapeutic Applications
Research on oxazepine and oxazolidinone derivatives also explores their therapeutic potential. For instance, the study of 5-HT2C receptor agonist lorcaserin, which is structurally related to oxazepines, showed its efficacy in reducing nicotine self-administration and reinstatement in rats, suggesting its potential application in treating nicotine addiction (Higgins et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSIGZNUVPDDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-oxazepane hydrochloride | |
CAS RN |
1246455-95-7 | |
| Record name | 5-methyl-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)


![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)

![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone](/img/structure/B2895619.png)




![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)